molecular formula C21H39NaO6P+ B114829 Phylpa 18 CAS No. 154482-94-7

Phylpa 18

カタログ番号: B114829
CAS番号: 154482-94-7
分子量: 441.5 g/mol
InChIキー: JGABFIJEYQRXMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phylpa 18, also known as this compound, is a useful research compound. Its molecular formula is C21H39NaO6P+ and its molecular weight is 441.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Lysophospholipids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anti-Cancer Applications

Phylpa 18 exhibits significant anti-cancer properties, particularly in inhibiting tumor cell proliferation and metastasis.

Case Studies

  • In one study, the administration of cPA (which includes derivatives like this compound) demonstrated a marked reduction in tumor cell invasion and migration in vitro, suggesting its potential utility in cancer therapy .

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly against ischemic injury.

Case Studies

  • In vitro experiments showed that cPA treatment significantly decreased hypoxia-induced neuronal apoptosis, demonstrating its potential as a therapeutic agent for neurodegenerative diseases .

Cardiovascular Applications

The effects of this compound on cardiovascular functions have also been studied.

Comparative Analysis Table

Application AreaMechanism of ActionKey Findings
Anti-CancerInhibits DNA polymerase α; reduces cell proliferationReduces metastasis by up to 90% in mouse models
NeuroprotectionModulates apoptotic pathways; promotes neuronal survivalProtects against ischemic damage; reduces apoptosis
Cardiovascular EffectsEnhances respiratory function without hypertensionDoes not affect systemic blood pressure significantly

化学反応の分析

Hydrolysis to Lysophosphatidic Acid (LPA)

CPA undergoes enzymatic or non-enzymatic hydrolysis, opening the cyclic phosphate ring to form LPA:

CPA 18 1 +H2OLPA 18 1 +H3PO4\text{CPA 18 1 }+\text{H}_2\text{O}\rightarrow \text{LPA 18 1 }+\text{H}_3\text{PO}_4

  • Phosphodiesterases and phospholipases accelerate hydrolysis, reducing CPA’s stability in biological systems .

Carba Derivatives (CCPA)

Metabolic stabilization via substitution of the phosphate oxygen with a methylene group prevents hydrolysis:

CPA 18 1 Carba modification2CCPA 18 1 or 3CCPA 18 1 \text{CPA 18 1 }\xrightarrow{\text{Carba modification}}\text{2CCPA 18 1 or 3CCPA 18 1 }

  • 2CCPA 18:1 inhibits autotaxin (ATX) with IC50_{50} = 140 nM, compared to LPA’s IC50_{50} > 10 μM .

Receptor-Mediated Interactions

PHYLPA 18 activates lysophosphatidic acid (LPA) receptors (LPA15_{1-5}) but elicits distinct downstream effects compared to LPA :

ReceptorCPA (18:1) EfficacyKey Signaling PathwayBiological Outcome
LPA1_1Partial agonist (EC50_{50} ≈ 1 μM)RhoA/ROCKStress fiber formation
LPA5_5Full agonist (EC50_{50} ≈ 0.2 μM)cAMP elevationAnti-proliferative effects

Notable Contrasts with LPA:

  • CPA elevates cAMP via LPA5_5, opposing LPA’s Gi-mediated cAMP suppression 11.

  • CPA inhibits Cdc25 phosphatase, arresting cell cycle progression .

Autotaxin (ATX) Inhibition

CPA derivatives block ATX’s lysoPLD activity, reducing LPA production:

ATX+LPC 18 1 2CCPA 18 1 No LPA+CPA 18 1 \text{ATX}+\text{LPC 18 1 }\xrightarrow{\text{2CCPA 18 1 }}\text{No LPA}+\text{CPA 18 1 }

  • 2CCPA 18:1 reduces B16 melanoma metastasis by 57% in vivo at 0.25 mg/kg .

RhoA Pathway Suppression

CPA inhibits LPA-induced RhoA activation, critical for tumor cell invasion:

LPA 18 1 +CPA 18 1 RhoA inactivationReduced cell migration\text{LPA 18 1 }+\text{CPA 18 1 }\rightarrow \text{RhoA inactivation}\rightarrow \text{Reduced cell migration}

Key Research Findings

  • Anti-Metastatic Activity : CPA 18:1 (0.4 mg/kg) suppresses pulmonary metastasis by 90% in murine models .

  • Neurotrophic Effects : CPA 18:1 promotes neurite outgrowth in hippocampal neurons at nM concentrations .

  • Thermodynamic Stability : CPA 18:1 has a half-life >24 hrs in serum, vs. LPA’s <1 hr .

特性

CAS番号

154482-94-7

分子式

C21H39NaO6P+

分子量

441.5 g/mol

IUPAC名

sodium;(2-hydroxy-2-oxo-1,3,2λ5-dioxaphospholan-4-yl) 10-(2-hexylcyclopropyl)decanoate

InChI

InChI=1S/C21H39O6P.Na/c1-2-3-4-10-13-18-16-19(18)14-11-8-6-5-7-9-12-15-20(22)26-21-17-25-28(23,24)27-21;/h18-19,21H,2-17H2,1H3,(H,23,24);/q;+1

InChIキー

JGABFIJEYQRXMR-UHFFFAOYSA-N

SMILES

CCCCCCC1CC1CCCCCCCCCC(=O)OC2COP(=O)(O2)O.[Na+]

正規SMILES

CCCCCCC1CC1CCCCCCCCCC(=O)OC2COP(=O)(O2)O.[Na+]

同義語

PHYLPA 18
PHYLPA-18

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。